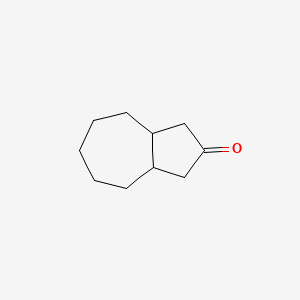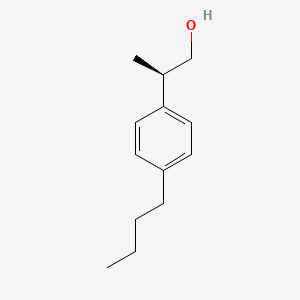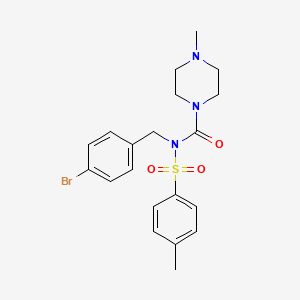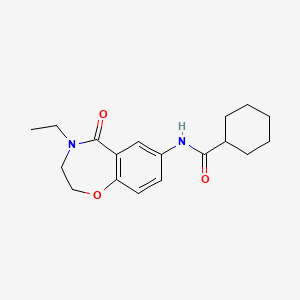
Decahydroazulen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydroazulen-2-one is an organic compound with the molecular formula C10H16O It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decahydroazulen-2-one can be synthesized through several methods. One common approach involves the hydrogenation of azulene derivatives. The process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the cyclization of suitable precursors under acidic or basic conditions to form the bicyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors where azulene derivatives are subjected to hydrogen gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Decahydroazulen-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the bicyclic rings can be substituted with other functional groups through reactions such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are used under controlled conditions to avoid over-reduction.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Decahydroazulen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique odor profile.
Wirkmechanismus
The mechanism of action of decahydroazulen-2-one depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Azulene: A related compound with a similar bicyclic structure but without the ketone group.
Tetralin: Another bicyclic compound, but with different ring fusion and functional groups.
Eigenschaften
IUPAC Name |
3,3a,4,5,6,7,8,8a-octahydro-1H-azulen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCWGQDAFCFNEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(=O)CC2CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/new.no-structure.jpg)

![(2E)-2-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B2679957.png)

![N-(3-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2679959.png)
![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
![N-[(1H-indol-3-yl)(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)
![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)
![N-(3,5-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2679966.png)


![N-[2-(adamantan-1-yloxy)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2679972.png)
